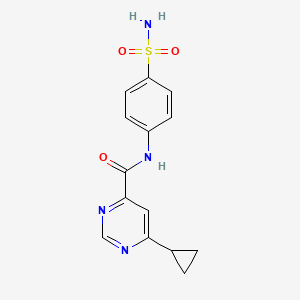
6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide, commonly known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic applications. CP-690,550 is a Janus kinase (JAK) inhibitor that has been shown to have anti-inflammatory and immunosuppressive effects.
Mecanismo De Acción
CP-690,550 inhibits the activity of 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide enzymes, which are involved in the phosphorylation of STAT proteins. This phosphorylation leads to the activation of transcription factors, which regulate the expression of genes involved in inflammation and immune response. By inhibiting 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide enzymes, CP-690,550 reduces the production of cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are key mediators of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
CP-690,550 has been shown to have anti-inflammatory and immunosuppressive effects in various animal models and clinical trials. CP-690,550 reduces the production of cytokines such as IL-6 and IFN-γ, which are key mediators of inflammation and immune response. CP-690,550 also reduces the activation of T cells, which play a key role in the immune response. CP-690,550 has been shown to reduce the symptoms of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. CP-690,550 has been extensively researched, and its mechanism of action is well understood. CP-690,550 has been shown to have anti-inflammatory and immunosuppressive effects in various animal models and clinical trials. However, there are also limitations to using CP-690,550 in lab experiments. CP-690,550 is a 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide inhibitor that can affect other signaling pathways, which can lead to off-target effects. CP-690,550 can also have variable effects depending on the disease model and experimental conditions.
Direcciones Futuras
There are several future directions for research on CP-690,550. One direction is to investigate the potential of CP-690,550 in other diseases such as asthma, chronic obstructive pulmonary disease, and cancer. Another direction is to develop more selective 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide inhibitors that can target specific 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide enzymes and reduce off-target effects. Another direction is to investigate the potential of combining CP-690,550 with other drugs to enhance its therapeutic effects. Finally, future research can investigate the long-term safety and efficacy of CP-690,550 in clinical trials.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps. The first step involves the reaction of 4-chloro-3-nitropyridine with cyclopropylamine to form 6-cyclopropyl-3-nitropyridin-2-amine. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step involves the reaction of the amino group with 4-sulfamoylphenylboronic acid to form 6-cyclopropyl-N-(4-sulfamoylphenyl)pyridin-2-amine. The final step involves the reaction of the pyridine with ethyl chloroformate to form CP-690,550.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively researched for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. CP-690,550 has been shown to have anti-inflammatory and immunosuppressive effects by inhibiting the 6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide-STAT signaling pathway. This pathway is involved in the regulation of cytokine production, which is a key mediator of inflammation and immune response.
Propiedades
IUPAC Name |
6-cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c15-22(20,21)11-5-3-10(4-6-11)18-14(19)13-7-12(9-1-2-9)16-8-17-13/h3-9H,1-2H2,(H,18,19)(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMBPZWNKBJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B2653610.png)
![N-(4-methylphenyl)-2-[6-(4-methylphenyl)-2-(morpholin-4-yl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2653612.png)
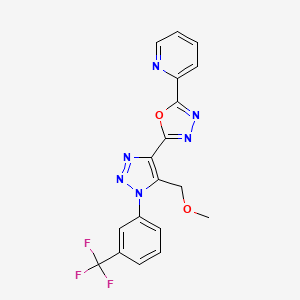
![2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2653616.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2653618.png)
![4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2653620.png)
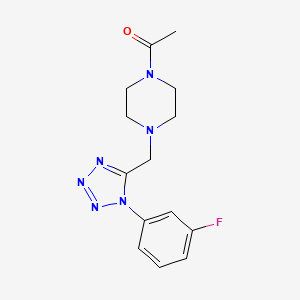
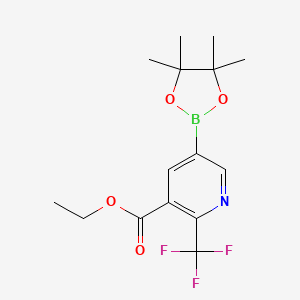
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2653624.png)
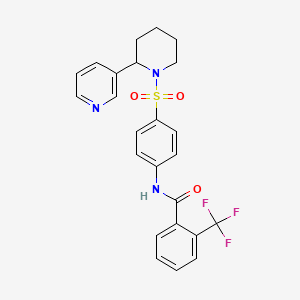
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2653630.png)
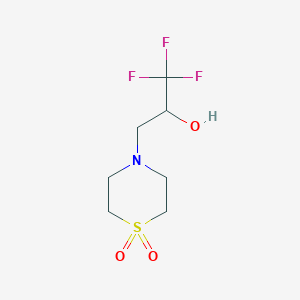
![3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2653632.png)